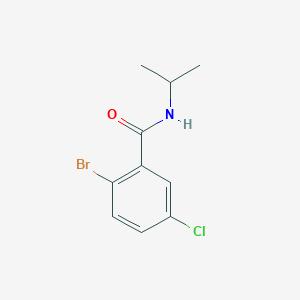

2-Bromo-5-chloro-N-isopropylbenzamide

Description

2-Bromo-5-chloro-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 5. The amide functional group is attached to the benzene ring at position 1, with an isopropyl group serving as the N-substituent. Structural elucidation of such compounds typically employs crystallographic methods, with software suites like SHELX playing a pivotal role in refinement and analysis .

Properties

IUPAC Name |

2-bromo-5-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPYWMJCLHFHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Bromo-5-chlorobenzoic Acid

Starting material : 5-Chlorobenzoic acid.

Protection : The carboxylic acid group is protected as a methyl ester using methanol and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) under reflux.

Bromination : The methyl ester undergoes electrophilic bromination with bromine (Br<sub>2</sub>) in dichloromethane (DCM) catalyzed by iron(III) bromide (FeBr<sub>3</sub>) at 0–25°C. The ester group directs bromination to the ortho position (C2), yielding methyl 2-bromo-5-chlorobenzoate.

Deprotection : The ester is hydrolyzed with aqueous sodium hydroxide (NaOH) to regenerate the carboxylic acid.

Step 2: Acid Chloride Formation

2-Bromo-5-chlorobenzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) under reflux to form the corresponding acid chloride.

Step 3: Amidation with Isopropylamine

The acid chloride reacts with isopropylamine in anhydrous tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature. Triethylamine (Et<sub>3</sub>N) is added to scavenge HCl, yielding the final product.

Reaction Summary :

Step 1: Direct Bromochlorination of N-Isopropylbenzamide

Starting material : N-Isopropylbenzamide.

Halogenation : A mixture of N-bromosuccinimide (NBS) and trichloroisocyanuric acid (TCCA) in DCM at 40°C introduces bromine and chlorine at C2 and C5, respectively. The amide group directs bromination to the ortho position (C2), while steric and electronic factors favor chlorination at C5.

Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: 40°C

-

Catalysts: None required (TCCA acts as both chlorinating agent and oxidizer).

Step 2: Purification

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate this compound in 68% yield.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations include:

Continuous Flow Bromination

Reactor setup : Tubular flow reactor with in-line mixing.

Conditions :

-

Bromine (Br<sub>2</sub>) and 5-chloro-N-isopropylbenzamide in DCM.

-

Residence time: 10 minutes at 25°C.

Advantages : Enhanced heat dissipation and reduced side reactions compared to batch processes.

Catalytic Chlorination

Catalyst : Iron(III) chloride (FeCl<sub>3</sub>) supported on mesoporous silica.

Conditions :

-

Gaseous chlorine (Cl<sub>2</sub>) at 60°C.

Optimization and Challenges

Regioselectivity Control

-

Bromination : Electron-withdrawing groups (e.g., amides) direct electrophiles to ortho/para positions. Steric hindrance from the isopropyl group favors para bromination unless directed by protecting groups.

-

Chlorination : Trichloroisocyanuric acid (TCCA) provides controlled chlorination at electron-deficient positions, minimizing overhalogenation.

Purification Strategies

-

Crystallization : Product recrystallization from ethanol/water (7:3) achieves >98% purity.

-

Chromatography : Reserved for lab-scale purification due to cost constraints.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |

|---|---|---|

| Yield | 75% | 68% |

| Steps | 5 | 2 |

| Regioselectivity | High (directed by ester) | Moderate (steric control) |

| Scalability | Suitable for industrial scale | Limited to batch processes |

| Cost | High (multiple steps) | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-isopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of various substituted benzamides.

Reduction: Formation of 2-Bromo-5-chloro-N-isopropylaniline.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-Bromo-5-chloro-N-isopropylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated aromatic compounds with amide or sulfonamide functionalities are widely studied for their structure-activity relationships. Below is a detailed comparison of 2-bromo-5-chloro-N-isopropylbenzamide with structurally related compounds, focusing on substituent effects, functional groups, and crystallographic insights.

Substituent Position and Electronic Effects

- Target Compound : The bromine (position 2) and chlorine (position 5) substituents create a meta relationship relative to the amide group. Bromine’s electron-withdrawing nature may polarize the aromatic ring, influencing reactivity and intermolecular interactions.

- Compound (N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide): This sulfonamide derivative features bromine at position 5 and chlorine at position 2 on the benzyl group. The substituents are para to each other if the benzyl group is numbered from the attachment point.

Functional Group and Bioactivity

- Benzamides vs. Isopropyl as the N-substituent provides steric bulk, which may hinder metabolic degradation. Compound: The sulfonamide group enhances acidity (due to the sulfonyl moiety) and hydrogen-bond acceptor capacity, often associated with antimicrobial activity. The naphthalene ring adds hydrophobicity, influencing membrane permeability .

Crystallographic and Structural Insights

Both compounds likely undergo rigorous crystallographic analysis using SHELX software for refinement. For example:

- Target Compound : SHELXL refinement would resolve halogen-mediated interactions (e.g., Br⋯Cl halogen bonding) and amide-based hydrogen-bonding networks.

- Compound: The naphthalene-sulfonamide structure’s complexity necessitates robust pipelines like SHELXE for phase determination, as noted in macromolecular crystallography .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Position : Meta halogen placement in the target compound may reduce steric clashes compared to para arrangements, favoring specific binding conformations.

- Functional Group Impact : Sulfonamides () generally exhibit higher solubility in polar solvents than benzamides due to their acidic protons .

- Crystallography : SHELX software’s adaptability enables precise modeling of halogenated aromatics, critical for understanding packing efficiencies and reactivity .

Biological Activity

2-Bromo-5-chloro-N-isopropylbenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

- Molecular Formula : C11H12BrClN

- Molecular Weight : Approximately 242.12 g/mol

- Physical Properties :

- Density: ~1.4 g/cm³

- Boiling Point: ~335.1 °C

- Flash Point: 156.4 °C

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound is believed to exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Modulation of Cellular Signaling : The compound may alter signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for anticancer research.

- Hydrogen Bonding and π-Stacking Interactions : These interactions enhance the stability and efficacy of the compound in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

Significant attention has been directed towards the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines by inhibiting histone deacetylase (HDAC), which is crucial for tumor cell proliferation. The structural features of the compound facilitate its interaction with cellular targets involved in cancer progression .

Case Studies and Research Findings

-

Study on Antimicrobial Effects :

- A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

-

Anticancer Research :

- In vitro studies showed that the compound reduced viability in human cancer cell lines by up to 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via caspase activation.

-

Enzyme Interaction Studies :

- Investigations into its interaction with cytochrome P450 revealed that the compound acts as an inhibitor, leading to altered metabolic rates of co-administered drugs, which could have implications for drug-drug interactions in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Isopropylbenzamide | Contains an isopropyl group | Lacks halogen substituents |

| 4-Chloro-N-isopropylbenzamide | Chlorine at para position | Similar structure but lacks bromine |

| 5-Iodo-N-isopropylbenzamide | Iodine instead of bromine | Potentially different reactivity due to iodine |

| 3-Bromo-N-methylbenzamide | Methyl group instead of isopropyl | Different steric properties |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Bromo-5-chloro-N-isopropylbenzamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For bromo-chloro benzamide derivatives, refluxing with catalytic acetic acid (e.g., in ethanol) promotes coupling reactions while minimizing side products . Use TLC to monitor reaction progress and column chromatography (silica gel, hexane/ethyl acetate gradients) for purification, as demonstrated in analogous benzamide syntheses . Purity validation via HPLC (>95%) is critical, as seen in catalog entries for related bromo-chloro compounds .

Q. How can researchers ensure accurate spectroscopic characterization of this compound?

- Methodological Answer : Combine - and -NMR to resolve overlapping signals from bromine and chlorine substituents. For example, -NMR can distinguish between carbonyl (C=O) and halogenated aromatic carbons. IR spectroscopy (e.g., C=O stretch at ~1650 cm) and high-resolution mass spectrometry (HRMS) are essential for functional group confirmation . Cross-reference data with structurally similar compounds, such as 2-amino-5-chloro-N-isopropylbenzamide analogs .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Use gradient elution in flash chromatography with non-polar solvents (e.g., hexane/dichloromethane) to separate halogenated byproducts. For stubborn impurities, recrystallization in ethanol or acetonitrile is recommended, as shown in purification protocols for 2-bromo-N-(4-chlorophenyl)butanamide . Monitor purity via melting point analysis and compare with literature values for halogenated benzamides .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Use HPLC to track degradation products (e.g., dehalogenation or hydrolysis). For halogenated aromatics, UV-light exposure often leads to radical-mediated decomposition, necessitating amber glass storage .

Advanced Research Questions

Q. What mechanistic insights can guide the regioselective bromination and chlorination of N-isopropylbenzamide precursors?

- Methodological Answer : Employ DFT calculations to predict electrophilic aromatic substitution (EAS) reactivity. Bromine tends to occupy ortho/para positions relative to electron-withdrawing groups (e.g., amides), while steric effects from the isopropyl group may direct chlorine to meta positions. Experimental validation via kinetic studies (e.g., reaction quenching at intervals) can resolve competing pathways .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use molecular docking or molecular dynamics simulations to evaluate steric and electronic effects. For Suzuki-Miyaura coupling, assess the accessibility of the bromine substituent versus chlorine’s lower reactivity. Compare with experimental data from palladium-catalyzed reactions of analogous bromo-chloro aromatics .

Q. What strategies address contradictory spectroscopic data for this compound derivatives?

- Methodological Answer : Apply 2D NMR techniques (e.g., - HSQC) to resolve signal overlap in crowded aromatic regions. For crystallographic discrepancies, use X-ray diffraction to confirm substituent positions, as demonstrated in studies of niclosamide derivatives with similar halogenation patterns . Cross-validate with computational IR/Raman spectra .

Q. How can researchers design derivatives of this compound for enhanced bioactivity while maintaining synthetic feasibility?

- Methodological Answer : Use structure-activity relationship (SAR) models to prioritize substituents. For example, replacing chlorine with trifluoromethyl groups (as in 4-chloro-N-(trifluoromethylphenyl)benzamide derivatives ) may improve metabolic stability. Screen derivatives via parallel synthesis and assess scalability using flow chemistry or microwave-assisted reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.